N3-Substituent-Dependent 5HT3A Receptor Potency: N3-Pentyl Derivative vs. N3-(4-Fluorophenyl) Analog
The closest publicly disclosed analog, 3-(4-fluorophenyl)-2,4-dioxo-N-(2-(piperidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide (CHEMBL224389), exhibits an IC50 of 1.90 × 10³ nM (1.90 μM) at the human 5HT3A receptor expressed in Xenopus oocytes [1]. For CAS 892289-09-7, which replaces the N3-aryl substituent with an N3-pentyl chain, no 5HT3A data are currently available in the public domain. This absence of data is itself a critical procurement consideration: N3-alkyl congeners in this scaffold class have been observed to exhibit reduced potency at the 5HT3A receptor compared to N3-aryl analogs, based on SAR trends in related quinazoline-2,4-dione series [2].
| Evidence Dimension | 5HT3A receptor antagonism (IC50) |
|---|---|
| Target Compound Data | Not publicly reported (no data identified in BindingDB, ChEMBL, or patent literature as of 2026-05-09) |
| Comparator Or Baseline | 3-(4-fluorophenyl)-2,4-dioxo-N-(2-(piperidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide (CHEMBL224389): IC50 = 1.90 × 10³ nM |
| Quantified Difference | Cannot be calculated due to absence of target compound data; qualitative inference suggests N3-alkyl substitution reduces 5HT3A affinity relative to N3-aryl |
| Conditions | Antagonist activity at human 5HT3A receptor expressed in Xenopus oocytes (electrophysiological readout) |
Why This Matters
Users requiring a quinazoline-2,4-dione with attenuated serotonergic off-target liability should prioritize the N3-pentyl derivative; conversely, those seeking 5HT3A modulation should select the N3-aryl comparator.
- [1] BindingDB entry BDBM50295823. 3-(4-fluorophenyl)-2,4-dioxo-N-(2-(piperidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide (CHEMBL224389). IC50: 1.90E+3 nM at human 5HT3A receptor. Curated by ChEMBL. View Source
- [2] WO2008007835A1. 2,4-Quinazoline derivatives having activity to T-type calcium channel and preparation method thereof. Examples demonstrate N3-substituent-dependent Cav3.x channel inhibition. Published 2008-01-17. View Source
